Gentianamine
Overview
Description
Gentianamine is a simple pyridine alkaloid . It is found in the Gentiana turkestanorum and G. olivieri . The molecular formula of Gentianamine is C11H11NO3 .
Synthesis Analysis
Gentianamine, along with three other new alkaloids gentiananine, gentianadine, and gentianaine, have been isolated from Gentiana turkestanorum and G. olivieri . Gentianadine is identical with synthetic 4- (2′-hydroxyethyl) nicotinic lactone . Dihydrogentianine has been converted into dihydrogentianamine .Molecular Structure Analysis
Gentianamine has the structure 5-vinyl-4- (1′-hydroxymethyl-2′-hydroxyethyl) nicotinic lactone . The average mass of Gentianamine is 205.210 Da and the mono-isotopic mass is 205.073898 Da .Physical And Chemical Properties Analysis
Gentianamine forms colorless needles when recrystallized from Me 2CO . It is optically inactive and forms a series of crystalline salts and derivatives . The melting point of Gentianamine is 149-150°C .Scientific Research Applications
Phytochemical Analysis and Quality Control
Gentianamine, found in various species of the Gentiana genus, has been a subject of interest in phytochemical analysis and quality control. The genus Gentiana includes about 400 species known for their wide range of pharmacological activities. Recent advancements in the chemical analysis of Gentiana species, including Gentianamine, have focused on developing new compounds and therapeutic uses, understanding structure-activity relationships, and establishing standards for medicinal herbs (Xu et al., 2017).
Biological Activities
Gentiana species, including those containing Gentianamine, have shown various biological activities such as antioxidant, acetylcholinesterase inhibitory effects, and monoamine oxidase inhibitory effects. These properties make them valuable in the treatment of disorders like digestive problems, fever, hypertension, muscle spasms, wounds, cancer, sinusitis, and malaria (Kıyan et al., 2016).
Anti-inflammatory and Wound Healing Activity
The anti-inflammatory and wound healing activities of Gentiana lutea, which likely contain Gentianamine, have been evaluated. Alcohol and petrol ether extracts from its rhizomes exhibited significant dose-dependent anti-inflammatory and wound healing activities in various animal models, underscoring their potential in therapeutic applications (Mathew et al., 2004).
Antidepressant Effect
Studies on Gentiana olivieri, possibly containing Gentianamine, have indicated its antidepressant effects in animal models. It has been used traditionally for mental disorders including depression, and scientific investigations have shown its efficacy in improving monoaminergic system disorders and affecting antioxidant, inflammatory, and endocrine mechanisms (Berk et al., 2020).
Anti-melanogenesis Effects
Research on Gentiana veitchiorum Hemsl. flowers, potentially containing Gentianamine, revealed anti-melanogenesis effects. Isoorientin, a major flavone in the extract, was found to reduce melanin content, suggesting its use as a skin lightening agent for treating skin pigmentary disorders (Wu et al., 2019).
Traditional Medicinal Uses
Gentiana species, like Gentiana scabra and Gentiana triflora, used traditionally for medicinal purposes, have been scientifically reviewed for their efficacy and safety. Their biological actions, especially anti-inflammatory effects through the inhibition of inflammatory cytokines and enzymes, have been highlighted (Wang et al., 2017).
Future Directions
properties
IUPAC Name |
5-ethenyl-4-(hydroxymethyl)-3,4-dihydropyrano[3,4-c]pyridin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-7-3-12-4-9-10(7)8(5-13)6-15-11(9)14/h2-4,8,13H,1,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWRAJMYNMYBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC2=C1C(COC2=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331866 | |
Record name | Gentianamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gentianamine | |
CAS RN |
22952-54-1 | |
Record name | 1H-Pyrano[3,4-c]pyridin-1-one, 5-ethenyl-3,4-dihydro-4-(hydroxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22952-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentianamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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